PERFLUORO(4-METHOXYBUTANOIC) ACID

Descripción

Classification and Chemical Context within Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

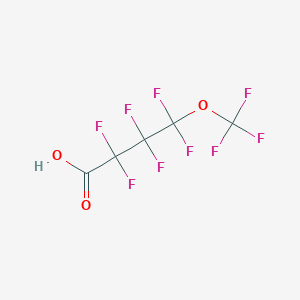

Perfluoro(4-methoxybutanoic) acid, with the chemical formula C₅HF₉O₃, belongs to a specific subgroup of PFAS known as perfluoroalkyl ether carboxylic acids (PFECAs). pfascentral.orgcaymanchem.comnih.gov Unlike the more well-known perfluoroalkyl carboxylic acids (PFCAs) which consist of a fully fluorinated carbon chain attached to a carboxylic acid group, PFECAs are characterized by the presence of an ether linkage (an oxygen atom connected to two alkyl groups) within the fluorinated carbon chain. acs.org

The IUPAC name for this compound is 2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid. nih.govlgcstandards.com It is also known by several synonyms, including PFMOBA and PF5OHxA. caymanchem.com The presence of the ether bond in PFECAs like PFMOBA can influence their physicochemical properties, such as their mobility, persistence, and bioaccumulation potential, potentially differentiating their environmental behavior from that of legacy PFAS. acs.org

Historical Overview and Emergence as a Contaminant of Research Interest

The precise timeline of the initial synthesis and industrial application of this compound is not extensively documented in publicly available literature. However, its emergence as a compound of research interest is closely tied to the broader history of PFAS regulation and the search for alternatives to long-chain PFCAs and their precursors. The production and use of PFOA and PFOS have been significantly curtailed due to their persistence, bioaccumulation, and toxicity. wikipedia.org This led to the development and introduction of shorter-chain PFAS and fluorinated ether compounds, such as the GenX technology, as replacements in various industrial processes, including the manufacturing of fluoropolymers. wikipedia.orgchemours.com

This compound has been identified as a contaminant in environmental samples, notably in wastewater treatment plant effluent. caymanchem.com A 2022 study on the occurrence and fate of ultrashort-chain and other PFAS in wastewater treatment plants specifically identified this compound, highlighting these facilities as a potential pathway for its release into the environment. caymanchem.com Its detection in environmental matrices has solidified its status as a contaminant of emerging concern, prompting further investigation into its environmental fate and potential effects.

Significance of Studying this compound in Environmental Systems

The study of this compound in environmental systems is significant for several key reasons. As a replacement for legacy PFAS, it is crucial to understand whether it and other PFECAs present a reduced risk to the environment and human health, or if they introduce new, unforeseen challenges. The properties of short-chain and ether-containing PFAS suggest they may be more mobile in aquatic systems, potentially leading to widespread contamination of water resources, including drinking water sources. nih.gov

Research into the environmental fate and transport of PFMOBA is necessary to predict its distribution and persistence in various environmental compartments such as water, soil, and biota. While short-chain PFAS are generally considered to have lower bioaccumulation potential than their long-chain counterparts, their high mobility and persistence mean that organisms can be subject to continuous exposure. nih.govusgs.gov

Furthermore, comparative toxicity studies on PFECAs are essential to assess their potential to cause adverse health effects. epa.govnih.gov While data specific to PFMOBA is still limited, research on similar PFECAs is beginning to provide insights into their toxicological profiles, which in some cases show effects similar to legacy PFAS, albeit sometimes at different potencies. epa.gov Understanding the complete life cycle, from industrial use to environmental fate and potential toxicity, of replacement PFAS like this compound is therefore a critical area of ongoing scientific research to ensure the protection of environmental and public health.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTBTZZANBJSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500450 | |

| Record name | Perfluoro(4-methoxybutanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863090-89-5 | |

| Record name | Perfluoro(4-methoxybutanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-4-methoxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Perfluoro 4 Methoxybutanoic Acid

Detection in Aqueous Systems

The presence of PFMOBA in various water systems is a key area of environmental investigation. Its detection in wastewater, surface water, groundwater, and even drinking water highlights its mobility and persistence.

Wastewater and Wastewater Treatment Plants (WWTPs) as Point Sources

Wastewater treatment plants are recognized as significant conduits for the release of PFAS, including PFMOBA, into the environment. caymanchem.com While WWTPs are not designed to break down these resilient compounds, they receive them from various industrial and domestic sources.

A study of publicly owned treatment works (POTWs) in the San Francisco Bay Area included Perfluoro-4-methoxybutanoic) acid in its list of 40 targeted PFAS analytes. bacwa.org While the study reported median concentrations for the sum of quantified PFAS in influent (27 ng/L) and effluent (58 ng/L), specific concentration data for PFMOBA was not detailed. bacwa.org This indicates that while the compound is being monitored, specific quantitative data remains limited in publicly available literature.

A draft permit for the Shell Domestic Wastewater facility in Washington State listed a reporting limit of 3.2 ng/L for Perfluoro-4-methoxybutanoic acid (PFMBA) in its effluent, suggesting regulatory interest in controlling its discharge. wa.gov Similarly, a draft permit for the Amherst Wastewater Treatment Plant in Massachusetts requires reporting of PFMBA concentrations in effluent and influent samples in nanograms per liter (ng/L). epa.gov

Surface Water and Groundwater Contamination Profiles

The discharge of WWTP effluent is a primary pathway for PFMOBA to enter surface waters such as rivers and lakes. Once in these systems, it can be transported over long distances and can also infiltrate into groundwater.

While comprehensive data on PFMOBA concentrations in surface and groundwater is still emerging, its detection has been noted. For instance, a meta-analysis of PFAS in groundwater from 96 studies across 21 countries highlighted the widespread presence of various PFAS compounds, with concentrations ranging from nanograms per liter to milligrams per liter. nih.gov However, specific data for PFMOBA was not singled out in the summary.

Monitoring reports from various regions are beginning to include PFMOBA. For example, a groundwater monitoring report from a site in Michigan detected various PFAS, underscoring the potential for groundwater contamination. michigan.gov However, specific concentrations for PFMOBA were not provided in the summary. Similarly, a baseline groundwater sampling report from wells in and around the Red Hill Bulk Fuel Storage Facility in Hawaii included PFAS analysis but did not report detectable levels of PFMOBA in the summarized results. jbphh-safewaters.org

Occurrence in Drinking Water Supplies

The presence of PFAS in drinking water sources is a major public health concern. Due to their persistence, these compounds can be found in raw water sources and may not be completely removed by conventional drinking water treatment processes.

Data from a drinking water sampling program in Hazelbrook, Canada, showed that Perfluoro-4-methoxybutanoic acid (PFMBA) was analyzed but not detected, with a reporting limit of less than 1.0 ng/L. arcgis.com In contrast, testing results from the City of Cayce's tap water in 2020 showed that Perfluoro-4-methoxybutanic acid (PFMOBA) was not detected in two samples. ewg.org The Environmental Working Group (EWG) has set a health guideline of 1 part per trillion (ppt) for PFMOBA in drinking water. ewg.org

Presence in Solid and Biota Matrices

Beyond aqueous environments, PFMOBA has also been found in solid materials and has the potential to accumulate in living organisms.

Accumulation in Soils and Sediments

The application of biosolids to land and the deposition from atmospheric transport can lead to the accumulation of PFAS, including PFMOBA, in soils and sediments. These matrices can then act as long-term reservoirs, releasing the compounds back into water systems over time.

Studies on PFAS in soils have shown a wide range of concentrations depending on the proximity to contamination sources. A broad review of PFAS in soils reported concentrations of various PFAS ranging from micrograms per kilogram (µg/kg) at background levels to tens of thousands of µg/kg at contaminated sites. itrcweb.orgnewmoa.orgnewmoa.org However, specific concentration ranges for PFMOBA were not detailed in these summary reports. Research has indicated that ether-PFAS like PFMOBA can be taken up by plants from the soil, suggesting its bioavailability in terrestrial ecosystems. researchgate.net

In sediment, studies have also documented the presence of a variety of PFAS compounds. For example, a study of sediments in the Pensacola Bay System found quantifiable concentrations of several PFAS, with perfluorobutanoic acid (PFBA) being present in every sample. nih.gov While PFMOBA was not specifically mentioned in the results summary, its potential presence in sediments is an area for further investigation.

Detection in Biosolids

Biosolids, the solid organic matter recovered from wastewater treatment, can be a significant repository for PFAS. When these biosolids are applied to land as fertilizer, they can introduce these chemicals into the terrestrial environment.

A study of Bay Area POTWs reported a median concentration for the sum of quantified PFAS in biosolids of 178 ng/g. bacwa.orgbacwa.org While this indicates the presence of a mixture of PFAS, the specific contribution of PFMOBA to this total was not provided. Another study on the application of biosolids and compost to agricultural land also noted the presence of various PFAS in the amendments, but did not provide specific concentrations for PFMOBA. researchgate.net However, a study on excess aerobic biomass from the food industry did analyze for PFMOBA in sludge, noting that it was mostly below the limit of quantification. wur.nl This suggests that the concentration of PFMOBA in biosolids can vary depending on the industrial and domestic inputs to the wastewater treatment plant.

Identification in Fish Tissue and Other Biota

The bioaccumulation of PFAS in aquatic organisms is a significant pathway for their transfer through food webs. PFMBA has been included as a target analyte in several monitoring programs assessing PFAS concentrations in freshwater fish and other biota, indicating a growing recognition of its potential presence in aquatic ecosystems.

Recent environmental monitoring initiatives have begun to identify PFMBA in various biological samples. For instance, a study investigating the use of biofilms to measure PFAS in the South Fork Palouse River in Washington State detected PFMBA in 9 out of 11 biofilm samples. wa.gov Notably, it was not detected in the corresponding water or sediment samples, suggesting that biofilms may be effective passive samplers for this compound. wa.gov

In terms of fauna, a study on the Upper Mississippi River documented the presence of PFMBA in fish fillets, highlighting its entry into the aquatic food chain. researchgate.net Furthermore, several governmental monitoring programs have incorporated PFMBA into their analytical suites for fish tissue analysis. The Massachusetts Department of Environmental Protection includes PFMBA in its quality assurance project plan for investigating PFAS levels in freshwater fish. mass.gov Similarly, the United States Environmental Protection Agency's (EPA) 2022 National Lakes Assessment Human Health Fish Tissue Study lists PFMBA as one of the 40 PFAS compounds to be analyzed in fish fillet samples collected from lakes across the U.S. epa.gov The Washington State Department of Ecology also includes PFMBA in its monitoring of PFAS in freshwater fish from various lakes. wa.gov

A study on the bioturbation effects on PFAS uptake found that the rooting macrophyte Carex comosa can take up PFMBA from the soil and translocate it to its shoots. acs.org This demonstrates a pathway for this compound to enter into plant life from contaminated soil. acs.org

While these studies confirm the presence of PFMBA in biota, comprehensive datasets with widespread concentration measurements in various species are still emerging. The inclusion of PFMBA in these significant monitoring programs underscores the need to better understand its bioaccumulation potential and prevalence in aquatic and terrestrial ecosystems.

| Monitoring Program/Study | Matrix | Compound | Location |

| South Fork Palouse River Study | Biofilm | Perfluoro(4-methoxybutanoic) acid (PFMBA) | Washington, USA |

| Upper Mississippi River Study | Fish Fillets | This compound (PFMBA) | Minnesota, USA |

| Massachusetts Freshwater Fish Monitoring | Fish Tissue | This compound (PFMBA) | Massachusetts, USA |

| 2022 National Lakes Assessment | Fish Fillets | This compound (PFMBA) | Nationwide, USA |

| Washington State Freshwater Fish Monitoring | Fish Tissue | This compound (PFMBA) | Washington, USA |

| Bioturbation and Bioaccumulation Study | Macrophyte (Carex comosa) | This compound (PFMBA) | Laboratory Setting |

Spatial and Temporal Trends in Environmental Detection of this compound

The understanding of the spatial and temporal trends of PFMBA is currently developing as more environmental monitoring programs begin to include this compound in their analyses.

The detection of PFMBA has been noted in various regional studies, often in areas with known or suspected sources of PFAS contamination. For example, a study of the Houston Ship Channel and Galveston Bay following a large-scale industrial fire detected PFMBA in surface water samples. nih.gov This suggests that industrial activities and associated incidents can be sources of PFMBA to the environment. nih.gov

In a study of the Cape Fear River in North Carolina, a region with significant fluorochemical manufacturing, PFMBA was detected in riverine and coastal sediments. rsc.org This indicates that, like other PFAS, PFMBA can partition to sediments, which can act as long-term reservoirs of contamination. rsc.org The compound was also detected in well water near a chemical manufacturing plant, highlighting potential groundwater contamination. nih.gov

On a broader scale, the U.S. EPA's Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) includes PFMBA in its list of 29 PFAS to be monitored in public water systems across the United States. epa.govregulations.gov The data from UCMR 5, which is being collected between 2023 and 2025, will provide a more comprehensive picture of the national occurrence of PFMBA in drinking water and help to delineate its spatial distribution. epa.govregulations.gov Preliminary data summaries have been released, and the ongoing collection will be crucial for understanding the extent of its presence in the nation's drinking water sources. epa.govregulations.gov

Monitoring efforts in other parts of the world are also beginning to shed light on the distribution of PFMBA. A nationwide survey of PFAS in water in South Africa included PFMBA as an emerging PFAS of interest. wrc.org.za

Long-term monitoring data specifically for PFMBA is limited, as it is a relatively new compound of interest in many monitoring programs. However, its inclusion in ongoing, large-scale monitoring efforts will be critical for establishing temporal trends.

The analysis of water samples collected over five months in the Houston Ship Channel and Galveston Bay provided a snapshot of the temporal behavior of PFMBA in a dynamic estuarine system following a contamination event. nih.gov The study analyzed samples from April to August 2019 to determine the fate and temporal trends of various PFAS, including PFMBA. nih.gov

Furthermore, quarterly monitoring for PFAS at the Rocky Flats Site in Colorado, a former nuclear weapons production facility, includes PFMBA. doe.gov This ongoing monitoring, which began in 2021, will contribute to understanding the temporal trends of PFMBA in groundwater and surface water at a specific contaminated site. doe.gov

Environmental Transport and Fate of Perfluoro 4 Methoxybutanoic Acid

Mobility in Environmental Compartments

The mobility of PFMBA in the environment is dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air.

The interaction of PFMBA with soil and sediment is a key factor controlling its mobility in the terrestrial and aquatic environments. The sorption and desorption behavior of PFAS compounds are influenced by the characteristics of both the chemical and the environmental matrix. For anionic PFAS like PFMBA, sorption to soil and sediment is often linked to the organic carbon content, with hydrophobic interactions playing a significant role. nih.govacs.org However, electrostatic interactions can also be important, particularly in soils with variable surface charges. researchgate.net

Research indicates that the introduction of an ether bond in the perfluoroalkyl chain, as is the case with PFMBA, can reduce the sorption capacity compared to their perfluoroalkyl carboxylic acid (PFCA) counterparts with the same carbon chain length. acs.orgresearchgate.net This suggests that PFMBA may exhibit higher mobility in soil and sediment than similar-sized PFCAs. The sorption of PFAS is also influenced by soil and water chemistry, such as pH and the presence of cations, which can affect the surface charge of the soil particles and the speciation of the PFAS molecule. nih.gov

Desorption studies on historically contaminated soils have shown that the release of PFAS can be a slow process, with desorption rates potentially limited by diffusion from within soil aggregates. researchgate.net This suggests that while PFMBA may be relatively mobile, a fraction of it could be retained in soils and sediments for extended periods, acting as a long-term source of contamination to groundwater and surface water.

Table 1: Factors Influencing the Sorption of Perfluoro(4-methoxybutanoic) Acid (PFMBA) in Soil and Sediment

| Factor | Influence on PFMBA Sorption | Research Findings |

| Soil Organic Carbon (OC) | Positive correlation for anionic PFAS. nih.govacs.org | Higher OC content generally leads to increased sorption due to hydrophobic interactions. |

| Ether Linkage | Reduced sorption compared to PFCAs. acs.orgresearchgate.net | The presence of the ether group in the PFMBA structure is expected to decrease its sorption affinity. |

| Clay Mineralogy | Can contribute to sorption. | The type and amount of clay minerals can influence electrostatic interactions with PFMBA. |

| pH | Affects surface charge and speciation. nih.gov | Changes in pH can alter the charge of both the soil particles and the PFMBA molecule, impacting sorption. |

| Cation Presence (e.g., Ca2+) | Can enhance sorption. nih.gov | Divalent cations can act as bridges between the negatively charged PFMBA and negatively charged soil surfaces. |

Once in aquatic systems, PFMBA is expected to be highly mobile. As a PFAA, it exists predominantly in its anionic form at typical environmental pH values, leading to high water solubility and limited partitioning to sediment. itrcweb.org The primary transport mechanism for PFMBA in aquatic environments is advection with water flow. ny.gov Diffusion also plays a role, particularly in the movement of the compound from sediment porewater to the overlying water column. ny.gov

The persistence and mobility of PFAAs like PFMBA mean they can be transported over long distances in rivers and oceans, leading to their distribution far from original sources of contamination. acs.orgntnu.no

While PFMBA itself has low volatility due to its ionic nature, atmospheric transport can still be a significant pathway for its distribution. enviro.wiki This can occur through the transport of precursor compounds that can degrade in the atmosphere to form PFMBA, or through the transport of PFMBA adsorbed to particulate matter. diva-portal.orgnccoast.org Stack emissions from industrial facilities can release PFAS into the atmosphere, leading to deposition in surrounding areas. ny.govnccoast.org

Long-range atmospheric transport is responsible for the presence of PFAS in remote regions, including the Arctic. enviro.wikidiva-portal.orgnih.gov Volatile precursor compounds are transported globally and can then be transformed into persistent PFAAs like PFMBA, which are subsequently deposited. diva-portal.org

Transformation and Degradation Pathways

The persistence of PFMBA in the environment is a result of its resistance to both abiotic and biotic degradation processes. The carbon-fluorine bond is exceptionally strong, making PFAS compounds highly recalcitrant.

PFMBA is expected to be highly resistant to abiotic transformation processes such as hydrolysis and photolysis. Studies on perfluoroalkyl ether carboxylic acids (PFEAs) have shown that they are stable under various environmental conditions. acs.orgresearchgate.net For instance, research on the degradation of PFECAs using hydrated electrons generated by UV light showed that while degradation is possible under these specific laboratory conditions, the ether structure influences the degradation pathways and efficiency. acs.orgresearchgate.netnih.govescholarship.org However, these conditions are not representative of natural photolysis in the environment. Other studies have indicated that PFEAs are resistant to oxidation by hydroxyl radicals. nih.gov

Recent research on the aerobic biotransformation of a range of ether PFAS has shed light on the structural features that influence biodegradability. acs.orgnih.govpfascentral.orgflintbox.com These studies have shown that the presence of a non-fluorinated carbon (a -CH2- group) adjacent to the ether linkage is often necessary for microbial attack to be initiated. acs.orgnih.gov Given that PFMBA is a perfluorinated compound, lacking these non-fluorinated carbons, it is predicted to be highly resistant to aerobic biodegradation. acs.orgnih.gov Anaerobic biotransformation of some PFAS has been observed, but significant degradation of persistent PFAAs remains a challenge. itrcweb.orgdigitellinc.comnih.gov Consequently, bioremediation is not currently considered a practical solution for PFMBA contamination. nih.govbattelle.orgnih.govwaocp.comnih.govfao.orgmdpi.com

Table 2: Summary of Transformation and Degradation Potential of this compound (PFMBA)

| Process | Potential for PFMBA Degradation | Key Findings |

| Abiotic Photolysis | Very Low | Perfluoroalkyl ether acids are generally resistant to photolytic degradation under environmental conditions. acs.orgresearchgate.net |

| Abiotic Hydrolysis | Very Low | The chemical structure of PFMBA is stable and not susceptible to hydrolysis. |

| Aerobic Biodegradation | Very Low | As a perfluorinated compound lacking non-fluorinated carbons, PFMBA is expected to be recalcitrant to aerobic microbial degradation. acs.orgnih.gov |

| Anaerobic Biodegradation | Very Low | Significant anaerobic biodegradation of PFMBA has not been demonstrated. itrcweb.orgdigitellinc.com |

Precursor Transformation to this compound

The formation of perfluoroalkyl acids (PFAAs), including PFECAs like PFMOBA, in the environment can occur through the transformation of precursor compounds. These precursors are typically larger, more complex molecules that undergo biotic or abiotic degradation, leading to the formation of stable terminal PFAAs.

While specific precursor-to-PFMOBA transformation pathways are not extensively documented in the reviewed literature, the general principles of PFAS precursor transformation provide a framework for understanding its potential formation. Polyfluoroalkyl ether substances are considered potential precursors to PFECAs. These precursor molecules can contain both fluorinated and non-fluorinated segments, with the non-fluorinated parts being more susceptible to microbial or chemical degradation. This degradation can lead to the eventual cleavage of the molecule and the formation of persistent end-products like PFMOBA.

For instance, larger polyfluoroalkyl ether compounds used in industrial applications or present in commercial products could be released into the environment. Through processes such as microbial action in wastewater treatment plants, soils, or sediments, these larger molecules can be broken down. The ether linkage present in PFMOBA suggests that its precursors are likely to be more complex fluoroether compounds.

Research on the biotransformation of other PFAS precursors, such as fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamides (FASAs), has shown that these compounds can be transformed into their corresponding perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs). It is plausible that analogous pathways exist for fluoroether precursors, leading to the formation of PFECAs like PFMOBA. However, a lack of specific studies on PFMOBA precursors makes it difficult to identify the exact parent compounds and the precise transformation mechanisms.

The following table summarizes potential precursor classes and their transformation products, providing a general context for the formation of PFMOBA.

| Precursor Class | General Transformation Pathway | Potential Terminal Products |

| Polyfluoroalkyl Ether Alcohols | Oxidation of the alcohol group and subsequent degradation of the non-fluorinated portions. | Perfluoroalkyl Ether Carboxylic Acids (e.g., PFMOBA) |

| Polyfluoroalkyl Ether Sulfonamides | Biotic or abiotic cleavage of the sulfonamide group and subsequent degradation. | Perfluoroalkyl Ether Carboxylic Acids and other degradation products. |

Environmental Persistence and Long-Term Environmental Behavior

The environmental persistence of PFAS is a defining characteristic of this class of compounds. The strength of the carbon-fluorine (C-F) bond makes them highly resistant to natural degradation processes.

The long-term environmental behavior of PFMOBA will be governed by its physical and chemical properties, which influence its partitioning between different environmental compartments such as water, soil, and sediment. As a water-soluble compound, PFMOBA is likely to be mobile in aquatic systems. Its potential for sorption to soil and sediment will depend on factors such as the organic carbon content of the solid phase and the water chemistry.

The following table presents a summary of the expected environmental behavior of PFMOBA based on the general properties of short-chain PFAAs and PFECAs.

| Environmental Compartment | Expected Long-Term Behavior of this compound |

| Water | High mobility due to its water solubility. Expected to persist for long periods without significant degradation. Potential for long-range transport in aquatic systems. |

| Soil | Moderate to low sorption to soil particles, particularly in soils with low organic matter content. This can lead to leaching from soil into groundwater. |

| Sediment | Potential for partitioning to sediments, although likely to a lesser extent than longer-chain PFAS. Sediments can act as a long-term reservoir. |

| Atmosphere | While not expected to be highly volatile, atmospheric transport of precursor compounds and subsequent transformation can contribute to its presence in remote areas. |

Research on the environmental fate of other short-chain PFAS indicates that they are generally more mobile and less likely to bioaccumulate in organisms compared to their long-chain counterparts. This suggests that PFMOBA may be widely distributed in the aquatic environment.

Analytical Methodologies for Perfluoro 4 Methoxybutanoic Acid

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical for removing matrix interferences and concentrating the analyte to detectable levels. The choice of technique is highly dependent on the sample matrix and the required sensitivity of the analysis.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFAS, including Perfluoro(4-methoxybutanoic) acid, from various matrices such as drinking water, wastewater, soil, and biological tissues. chromatographyonline.com The versatility of SPE lies in the selection of appropriate sorbent materials and elution solvents to achieve selective isolation of the target analyte. chromatographyonline.com

For anionic PFAS like this compound, weak anion exchange (WAX) sorbents are commonly utilized. These sorbents facilitate the retention of the negatively charged carboxylate group of the analyte. The general SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent, often a methanolic solution with a basic modifier like ammonium (B1175870) hydroxide. In complex matrices, a combination of sorbents, such as WAX and graphitized carbon black (GCB), may be used in a stacked cartridge format to enhance cleanup by removing a broader range of interferences. chromatographyonline.com

A modified version of the U.S. EPA Method 533, which is designed for PFAS analysis in drinking water, has been adapted for more complex matrices like beer. This involves diluting the sample with methanol (B129727) followed by solid-phase extraction combined with liquid chromatography-tandem mass spectrometry (LC–MS/MS). acs.org

Table 1: Illustrative Solid Phase Extraction (SPE) Protocol Parameters for this compound

| Step | Parameter | Description |

| Sorbent Selection | Weak Anion Exchange (WAX) | Effective for retaining anionic PFAS. |

| Graphitized Carbon Black (GCB) | Used in combination with WAX for enhanced cleanup in complex matrices. chromatographyonline.com | |

| Sample Pre-treatment | Dilution | For liquid samples like beer, a 1:1 dilution with methanol is performed. acs.org |

| pH Adjustment | Adjusting the sample pH can enhance the retention of the analyte on the sorbent. | |

| Elution Solvent | Methanol with Ammonium Hydroxide | A common choice for eluting anionic PFAS from WAX sorbents. |

| Online SPE | Automated Extraction | Online SPE systems can be coupled directly with LC-MS/MS, reducing sample handling and analysis time. nih.govchromatographyonline.com |

Direct injection analysis offers a more rapid and less labor-intensive alternative to SPE for certain sample matrices, particularly for water samples. nih.gov This approach involves minimal sample preparation, typically limited to filtration and the addition of an organic modifier, before direct introduction into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.govnih.gov

This method is particularly advantageous for high-throughput screening of surface water and drinking water for PFAS contamination. nih.gov While direct injection may have higher detection limits compared to methods involving a pre-concentration step like SPE, it can be a cost-effective and efficient strategy for routine monitoring where lower sensitivity is acceptable. nih.gov To mitigate interferences from the analytical instrumentation itself, a delay column is often incorporated into the LC system. nih.gov

Table 2: Comparison of Direct Injection and SPE for this compound Analysis

| Feature | Direct Injection | Solid Phase Extraction (SPE) |

| Sample Preparation Time | Minimal (filtration) nih.gov | Extensive (conditioning, loading, washing, elution) chromatographyonline.com |

| Cost per Sample | Lower nih.gov | Higher |

| Sensitivity | Generally lower | Generally higher due to pre-concentration |

| Matrix Effects | More susceptible to matrix interference | Can effectively remove matrix components chromatographyonline.com |

| Suitability | Ideal for cleaner matrices like drinking water nih.gov | Necessary for complex matrices and trace-level detection chromatographyonline.com |

Ultrashort-chain PFAS, such as this compound, present a significant analytical challenge due to their high polarity and subsequent poor retention on conventional reversed-phase chromatographic columns. restek.com Their limited interaction with the stationary phase can lead to co-elution with matrix interferences and inaccurate quantification. restek.com

To address this, specialized analytical strategies are required. This includes the use of liquid chromatography columns with polar-embedded or inert-coated stationary phases that enhance the retention of these highly polar compounds. restek.com Furthermore, sample preparation procedures must be optimized to ensure the efficient extraction and recovery of these water-soluble analytes. For instance, in milk samples, a procedure involving protein precipitation, extractant drying, and reconstitution has been developed to effectively quantify ultrashort-chain PFAS. restek.com

Chromatographic Separation Techniques

Chromatographic separation is a crucial step in the analysis of this compound, serving to isolate it from other PFAS and matrix components before detection by mass spectrometry.

Liquid chromatography, particularly in conjunction with tandem mass spectrometry (LC-MS/MS), is the gold standard for PFAS analysis due to its high sensitivity and selectivity. chromatographyonline.com The choice of LC column chemistry is critical for achieving adequate separation of this compound, especially considering its ultrashort-chain nature.

While traditional C18 columns are widely used for longer-chain PFAS, they often provide insufficient retention for ultrashort-chain compounds. restek.com Therefore, columns with alternative chemistries are often preferred. These include polar-embedded alkyl phases and inert-coated surfaces that promote better interaction and retention of highly polar analytes. restek.com The mobile phase composition, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724) with an ammonium acetate (B1210297) or formic acid modifier, is also carefully optimized to achieve the best chromatographic resolution.

Table 3: Recommended LC Column Chemistries for Ultrashort-Chain PFAS Analysis

| Column Chemistry | Principle of Separation | Advantages for this compound |

| Polar-Embedded Alkyl Phase | Combines reversed-phase and polar interactions. restek.com | Enhanced retention of polar compounds. restek.com |

| Inert-Coated Surface | Minimizes secondary interactions with the silica (B1680970) support. restek.com | Improved peak shape and reproducibility. restek.com |

| Charged Surface Chemistry | Provides additional electrostatic interactions. | Can improve retention of ionic analytes. |

This compound can exist as both linear and branched isomers. These isomers may exhibit different environmental fates and toxicological properties, making their individual quantification important. However, their similar physicochemical properties make them challenging to separate using conventional chromatographic techniques.

Advanced separation techniques are often required to resolve these isomers. While not specifically documented for this compound, techniques like high-resolution differential ion mobility spectrometry (DMS-MS) have shown success in separating branched and linear isomers of other PFAS like PFOA and PFOS. nih.gov This technique separates ions in the gas phase based on their differential mobility in an electric field, providing an additional dimension of separation beyond liquid chromatography. nih.gov The optimization of LC conditions, such as the use of specialized column chemistries and gradient elution profiles, can also contribute to the resolution of branched isomers.

Mass Spectrometry Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the detection and quantification of this compound (PFMBA) in various environmental and biological matrices. Its high sensitivity and selectivity allow for the reliable measurement of this compound even at trace levels.

Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the targeted analysis of PFMBA. nih.govyoutube.com This method offers high sensitivity and specificity by minimizing matrix interferences, which is crucial for complex samples. nih.gov The analysis is typically performed using a triple quadrupole mass spectrometer (QQQ) operated in negative ion mode with electrospray ionization (ESI). nih.govacs.org

The principle of LC-MS/MS involves the chromatographic separation of PFMBA from other compounds in the sample, followed by its ionization and detection by the mass spectrometer. In the MS/MS process, the deprotonated molecule of PFMBA, known as the precursor ion, is selected and fragmented through collision-activated dissociation. Specific fragment ions, called product ions, are then monitored for detection and quantification. nih.govepa.gov The transition from a specific precursor ion to a product ion is highly characteristic of the target analyte. For PFMBA, a common mass transition monitored is from a precursor ion of mass-to-charge ratio (m/z) 279 to a product ion of m/z 85. nih.gov

Methodologies often utilize scheduled multiple reaction monitoring (MRM) to enhance sensitivity and allow for the analysis of multiple compounds in a single run. acs.org The choice of LC columns, mobile phases, and gradient elution is optimized to achieve chromatographic separation of PFMBA from potential isomers and other interfering substances. nih.govsigmaaldrich.com

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole (QQQ) Mass Spectrometer. | nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI) | nih.govacs.org |

| Precursor Ion (m/z) | 279 | nih.gov |

| Product Ion (m/z) | 85 | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.orgepa.gov |

Isotope Dilution Techniques for Accurate Quantification

Isotope dilution is a powerful analytical technique used to achieve highly accurate and precise quantification of PFMBA, especially in complex matrices where matrix effects can suppress or enhance the instrument's response. epa.govpca.state.mn.us This approach is recommended by regulatory methods such as U.S. EPA Method 533 and is considered more accurate than traditional internal standard quantification. epa.govpca.state.mn.us

The technique involves adding a known amount of an isotopically labeled analogue of PFMBA to the sample prior to extraction and cleanup. epa.govpca.state.mn.us This labeled standard, often a ¹³C-labeled version of the molecule, behaves almost identically to the native (unlabeled) PFMBA throughout the entire analytical procedure, including extraction, cleanup, and ionization. pca.state.mn.us

Quantification is based on the ratio of the response of the native analyte to the response of its labeled analogue. epa.gov Because both the native compound and the labeled standard are affected similarly by any sample loss or matrix effects, this ratio remains constant, allowing for accurate correction of variations in analytical recovery. pca.state.mn.us This method effectively accounts for any analyte losses that may occur during sample preparation and analysis. pca.state.mn.us The use of isotope dilution is a key component of robust analytical methods like EPA Method 1633, which has undergone multi-laboratory validation for a suite of PFAS including PFMBA. epa.gov

High-Resolution Mass Spectrometry for Non-Targeted Analysis and Suspect Screening

While tandem mass spectrometry is ideal for targeted analysis, high-resolution mass spectrometry (HRMS) is an invaluable tool for non-targeted analysis and suspect screening, enabling the identification of PFMBA and other PFAS for which analytical standards may not be available. waters.comresearchgate.netnih.gov Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass resolution and accuracy, allowing for the determination of the elemental composition of unknown compounds from their exact mass. waters.commdpi.com

In a non-targeted workflow, HRMS instruments acquire full-scan mass spectra of all ions present in a sample. mdpi.com Data processing tools can then search for compounds exhibiting characteristic mass defects or containing specific fragments associated with PFAS. waters.com For example, an unknown component detected in wastewater with an m/z of 278.9705 was putatively identified as PFMBA based on its accurate mass, which corresponds to the elemental composition C₅HF₉O₃. waters.com The identity of the compound is then typically confirmed by comparing its retention time and fragmentation spectrum (obtained via MS/MS experiments) with those of an authentic reference standard. waters.com

This approach is crucial for a more comprehensive characterization of PFAS contamination in a sample, as targeted methods only focus on a small fraction of the thousands of potential PFAS that could be present. waters.commdpi.com Non-targeted and suspect screening methods using HRMS have been successfully applied to identify a broad range of PFAS, including PFMBA, in various matrices such as environmental samples and biota. waters.comnih.govunimi.it

| Parameter | Value / Description | Source |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography and High-Resolution Time-of-flight Mass Spectrometry (UPLC-TOF-MS) | waters.com |

| Measured m/z | 278.9705 | waters.com |

| Proposed Elemental Composition | C₅HF₉O₃ | waters.com |

| Identification Method | Matching of retention time and fragmentation pattern with an authentic standard. | waters.com |

Method Validation and Quality Control in this compound Analysis

Rigorous method validation and consistent quality control are imperative to ensure that data generated from the analysis of PFMBA are reliable, accurate, and comparable across different studies and laboratories.

Interlaboratory Study Performance and Data Quality Objectives

Interlaboratory studies, also known as round-robin tests or proficiency tests, are essential for evaluating the performance and robustness of an analytical method when used by multiple laboratories. nih.govresearchgate.net These studies help to establish the inter-laboratory variability of the method and ensure that different laboratories can achieve comparable results. nih.gov

PFMBA has been included as a target analyte in multi-laboratory validation studies for comprehensive PFAS analytical methods, such as EPA Method 1633. epa.gov These studies involve distributing standardized or reference samples to a group of participating laboratories for analysis. The results are then compiled and statistically evaluated to assess parameters like precision and accuracy. The data quality objectives for such studies often include achieving low parts-per-trillion levels of quantitation in aqueous matrices. epa.gov More recent efforts, like the PFAS Non-Targeted Analysis Interlaboratory Study (PFAS-NTAILS), aim to understand the measurement comparability among laboratories using advanced HRMS techniques for PFAS identification. nist.gov The successful validation of these methods across multiple labs provides confidence in their utility for routine monitoring and regulatory compliance.

Utilization of Certified Reference Materials

Certified Reference Materials (CRMs) are fundamental to the quality assurance and quality control (QA/QC) of PFMBA analysis. accustandard.comwindows.net CRMs are highly characterized materials with a certified concentration and an associated uncertainty for the target analyte. accustandard.comaccustandard.com They are used to calibrate instruments, validate analytical methods, and assess the accuracy of analytical results. dtic.mil

The use of CRMs ensures that measurements are traceable to a recognized standard. Several suppliers offer CRMs for PFMBA, typically as solutions in methanol at specified concentrations. accustandard.comaccustandard.com These materials are produced under stringent quality systems, such as ISO 17034, to guarantee their integrity. accustandard.com Laboratories performing accredited testing, for example according to ISO/IEC 17025, rely on CRMs to demonstrate technical competence and the proper functioning of their quality management system for the analysis of compounds like PFMBA. eurofins.com

| Product Name / Identifier | Description | Supplier | Source |

|---|---|---|---|

| PFOA-021S | Certified Reference Material, 100 µg/mL in Methanol | AccuStandard | accustandard.com |

| M-8327 / M-8327-10X | CRM containing 24 PFAS, including PFMBA, for U.S. EPA Method 8327. Available in high and low concentrations. | AccuStandard | accustandard.com |

| PFAS CRM for EPA Methods 533 and 537.1 | CRM mixture containing PFMBA to support U.S. EPA drinking water methods. | Phenova / Phenomenex | windows.net |

Integration into Comprehensive PFAS Analytical Suites

The detection and quantification of per- and polyfluoroalkyl substances (PFAS) have evolved significantly, moving from a focus on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) to encompassing a broader spectrum of emerging contaminants. This compound (PFMBA), as a perfluoroalkyl ether carboxylic acid (PFECA), is a key example of an emerging PFAS that is now being integrated into comprehensive analytical suites. This integration is critical for a more complete understanding of the extent of PFAS contamination in the environment.

Inclusion in Standardized Methods (e.g., EPA Methods 533, 537.1, 1633)

The inclusion of a compound in standardized analytical methods developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) marks a significant step in its recognition as a relevant environmental contaminant. PFMBA is now a target analyte in several key EPA methods used for PFAS analysis.

EPA Method 533: This method, titled "Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass spectrometry (LC-MS/MS)," explicitly includes this compound (PFMBA) in its list of 25 target PFAS analytes. epa.govrestek.com Method 533 is specifically designed for drinking water and is noted for its effectiveness in measuring a range of PFAS, including shorter-chain compounds that were not covered by earlier methods. mdpi.com The methodology combines solid-phase extraction (SPE) with advanced LC-MS/MS analysis, allowing for high sensitivity and accuracy. epa.gov

EPA Method 1633: PFMBA is also a target analyte in EPA Method 1633, which was finalized in January 2024. epa.govmeasurlabs.com This robust method is designed for the analysis of 40 PFAS compounds in a wide variety of environmental matrices beyond drinking water, including wastewater, surface water, groundwater, soil, biosolids, sediment, and tissue samples. measurlabs.comsigmaaldrich.com Its development, a collaboration between the EPA and the Department of Defense, provides a standardized approach for consistent and reliable PFAS detection across diverse sample types. epa.govclu-in.org Like Method 533, it utilizes isotope dilution LC-MS/MS for quantification. sigmaaldrich.com

EPA Method 537.1: In contrast, the earlier EPA Method 537.1, "Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water," does not include PFMBA in its list of 18 target analytes. phenomenex.combcp-instruments.com This highlights the evolution of analytical priorities, as Method 537.1 primarily focuses on legacy long-chain PFAS and was established before the environmental relevance of emerging PFECAs like PFMBA was widely acknowledged. windows.netlcms.cz

The following table summarizes the inclusion of this compound in these key EPA methods.

| Method | Compound Name | Abbreviation | CASRN | Inclusion Status | Applicable Matrices |

| EPA Method 533 | This compound | PFMBA | 863090-89-5 | Included | Drinking Water |

| EPA Method 537.1 | This compound | PFMBA | 863090-89-5 | Not Included | Drinking Water |

| EPA Method 1633 | This compound | PFMBA | 863090-89-5 | Included | Aqueous, Solids, Biosolids, Tissues |

Expansion of Target Analyte Lists for Emerging Perfluoroalkyl Ether Carboxylic Acids

The incorporation of PFMBA into major analytical methods like EPA 533 and 1633 is part of a broader and necessary trend: the expansion of target analyte lists to include a variety of emerging PFAS, particularly perfluoroalkyl ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs). clu-in.org These compounds, often introduced as replacements for legacy PFAS, have unique structures that necessitate their specific inclusion in analytical methods for accurate environmental assessment. mdpi.com

The development of methods capable of detecting a wider range of substances reflects the scientific community's growing awareness that a narrow focus on historical contaminants provides an incomplete picture of environmental quality and potential human exposure. scispace.com The presence of PFMBA and other PFECAs in analytical suites demonstrates a proactive approach to characterizing the full scope of PFAS contamination. clu-in.org Methods like EPA 1633 now provide a comprehensive tool for researchers and regulators to monitor both legacy and emerging compounds simultaneously. epa.gov

The table below lists PFMBA alongside other emerging perfluoroalkyl ether carboxylic acids that have been integrated into expanded analytical methods.

| Compound Class | Compound Name | Abbreviation | CASRN | Included in EPA Method 533 | Included in EPA Method 1633 |

| PFECA | This compound | PFMBA | 863090-89-5 | Yes | Yes |

| PFECA | Perfluoro-3-methoxypropanoic acid | PFMPA | 377-73-1 | Yes | Yes |

| PFECA | Nonafluoro-3,6-dioxaheptanoic acid | NFDHA | 151772-58-6 | Yes | Yes |

| PFECA | 4,8-Dioxa-3H-perfluorononanoic acid | ADONA | 919005-14-4 | Yes | Yes |

| PFECA | Hexafluoropropylene oxide dimer acid | HFPO-DA | 13252-13-6 | Yes | Yes |

Environmental Remediation and Management Strategies for Perfluoro 4 Methoxybutanoic Acid

Water Treatment Technologies for Removal

The removal of PFMBA from water sources is a significant challenge due to its chemical properties. Research into various water treatment technologies has yielded mixed results, with some processes showing more promise than others for this short-chain perfluoroalkyl ether carboxylic acid.

Adsorption technologies are widely employed for the removal of PFAS from water. However, their effectiveness can vary significantly depending on the specific PFAS compound and the adsorbent used.

Granular Activated Carbon (GAC): GAC is a common adsorbent for organic contaminants. For PFAS, its effectiveness is generally higher for long-chain compounds compared to short-chain ones. mdpi.com While specific breakthrough data for PFMBA is limited, pilot-scale studies that include PFMBA in their analyte lists indicate that short-chain PFAS, as a category, exhibit earlier breakthrough from GAC filters than long-chain PFAS. ocwd.com This suggests that GAC may have a lower adsorption capacity for PFMBA, leading to a shorter operational lifespan of the filters before regeneration or replacement is required. One study noted that replacing a perfluorinated carbon (CF2) group with an ether oxygen, as is present in PFMBA, can decrease the affinity of the PFAS compound for powdered activated carbon (PAC). theic2.org

High-pressure membrane processes like reverse osmosis (RO) and nanofiltration (NF) are generally effective at removing a broad spectrum of PFAS compounds from water. mdpi.com These technologies function by physically excluding the contaminant molecules based on size, and their effectiveness is also influenced by electrostatic and hydrophobic interactions. mdpi.comnih.gov

Reverse Osmosis (RO): RO membranes have very small pore sizes and can achieve high rejection rates, often exceeding 99%, for many PFAS compounds. mdpi.com

Nanofiltration (NF): Nanofiltration is also a viable option for PFAS removal. Research has indicated that certain NF membranes can effectively remove short-chain PFAS. One study specifically mentioned that short-chain chemicals, including PFMOBA, were effectively removed by DK and NF90 membranes.

The rejection of PFAS by these membranes is influenced by the characteristics of the membrane itself and the physicochemical properties of the specific PFAS compound. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs) and ozonation are water treatment methods designed to degrade organic contaminants through the generation of highly reactive radicals. However, the strong carbon-fluorine bond in PFAS molecules makes them highly resistant to oxidation.

Research has shown that conventional ozonation is largely ineffective for the removal of PFMBA. One study observed that treatment processes including coagulation, ozonation, and biofiltration resulted in negligible removal of PFMBA. theic2.org Furthermore, some studies have indicated that ozonation and AOPs involving ozone and hydrogen peroxide can sometimes lead to an increase in the concentration of certain perfluoroalkyl acids (PFAAs). nih.govacs.org This is thought to be due to the transformation of precursor compounds into more stable PFAAs. nih.gov These findings suggest that AOPs and ozonation are not currently considered effective standalone treatment methods for the degradation of PFMBA in water.

Soil and Sediment Remediation Approaches

The remediation of soil and sediment contaminated with PFMBA presents a different set of challenges compared to water treatment, primarily due to the compound's interaction with the solid matrix. Remediation approaches can be broadly categorized as ex situ (where the contaminated material is excavated and treated elsewhere) and in situ (where the treatment occurs in place).

Ex situ technologies allow for greater control over the treatment process. For PFAS-contaminated soils, several methods are being investigated and applied.

One promising ex situ thermal treatment method is smoldering combustion , also known as STARx. A bench-scale treatability study was conducted on soil contaminated with a suite of PFAS, including PFMBA. The results demonstrated that this technology was highly effective at destroying PFMBA in the soil matrix.

| Analyte | Pre-Treatment Concentration (ng/g) | Post-Treatment Concentration (ng/g) | Removal Efficiency |

|---|---|---|---|

| Perfluoro(4-methoxybutanoic) acid (PFMBA) | 0.40 | <0.050 | >87.5% |

Other ex situ approaches for PFAS-contaminated soil include landfilling, incineration, and soil washing. Soil washing separates the contaminants from the soil, creating a concentrated liquid stream that then requires treatment using technologies similar to those for water remediation, such as GAC and ion exchange. jbcc-iagwsp.org

In situ treatment of PFAS-contaminated soil is a developing field of research, with the goal of remediating contaminants without the need for excavation, which can be costly and disruptive. However, there is a significant lack of research and data on the effectiveness of in situ strategies specifically for PFMBA.

Some in situ approaches being explored for PFAS in general include:

Sorption and Stabilization: This method involves injecting amendments like activated carbon into the subsurface to bind the PFAS and prevent their migration into groundwater.

Phytoremediation: This strategy uses plants to take up contaminants from the soil. Some studies have included PFMBA in their lists of target analytes for phytoremediation research, but specific data on uptake and effectiveness are not yet available. lu.setandfonline.com

Currently, there is a need for further development and evaluation of in situ treatment strategies that are effective for PFMBA and other emerging PFAS compounds. ny.govarchives.gov

Waste Stream Management and Disposal Considerations for this compound

The management and disposal of waste streams containing this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, require careful consideration due to their persistence in the environment. While specific regulations for every individual PFAS compound are still evolving, the general guidelines for PFAS waste management provide a framework for handling materials contaminated with this compound.

Waste streams can originate from industrial processes, environmental remediation activities, and research laboratories. A primary strategy in managing these wastes is segregation and diversion to prevent the contamination of larger volumes of non-hazardous waste. nih.gov For concentrated waste streams, several disposal options are currently utilized, each with its own set of environmental considerations.

Current Disposal Technologies for PFAS-Containing Waste

| Disposal Technology | Description | Key Considerations |

| Hazardous Waste Landfilling | Disposal in specially engineered Subtitle C landfills designed to contain hazardous materials and prevent the release of contaminants into the environment through the use of liners and leachate collection systems. nih.govclu-in.orgtetratech.com | This is a containment strategy, not a destruction method. There is a long-term risk of PFAS leaching into the environment. nih.gov Leachate from these landfills requires treatment as hazardous waste. tetratech.com |

| High-Temperature Incineration | Thermal destruction of PFAS compounds at very high temperatures (typically >1,100°C) in hazardous waste incinerators. tetratech.commdpi.com | The strong carbon-fluorine bond in PFAS requires high temperatures and sufficient residence time for complete destruction. tetratech.com There is a risk of incomplete combustion, which can lead to the formation and release of other harmful fluorinated byproducts into the atmosphere. mdpi.com |

| Deep Well Injection | Pumping of liquid waste containing PFAS into deep, geologically stable underground formations, far below drinking water sources. nih.govtetratech.com | This method isolates the waste but does not destroy it. The long-term security of this containment method is a subject of ongoing evaluation. nih.gov |

In February 2024, the U.S. Environmental Protection Agency (EPA) proposed to list several PFAS, including related compounds like GenX, as hazardous constituents under the Resource Conservation and Recovery Act (RCRA). flintbox.com Such a listing would impose more stringent management and disposal requirements for wastes containing these substances, facilitating corrective actions at treatment, storage, and disposal facilities. flintbox.com

Emerging and Innovative Remediation Technologies Specific to this compound

The remediation of water and soil contaminated with this compound presents a significant challenge due to its chemical stability. Research is actively exploring various innovative technologies to degrade or remove this and other ether-PFAS from the environment. Many of these technologies are still in the developmental or pilot stage.

Advanced Oxidation and Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are a class of technologies that rely on the generation of highly reactive radicals to break down persistent organic pollutants.

Advanced Reduction: Chemical reduction using hydrated electrons has shown some effectiveness for ether-PFAS like GenX. acs.org However, this process can be slow and may not achieve complete defluorination, sometimes resulting in the formation of more hydrogen-substituted, but still fluorinated, byproducts. acs.org

Advanced Oxidation: Persulfate-based AOPs, which generate sulfate radicals, have demonstrated potential for degrading PFAS. mdpi.com Similarly, electrochemical oxidation is another promising AOP where PFAS are degraded on an anode surface through mediated electrolysis, breaking the carbon-fluorine bonds. researchgate.net

Sonochemical Degradation

Sonolysis utilizes high-frequency ultrasound to create cavitation bubbles in water. nih.gov The collapse of these bubbles generates localized high temperatures and pressures, leading to the thermal decomposition of PFAS compounds at the bubble-water interface. ucl.ac.uk Studies have shown that sonochemical degradation is effective for a range of PFAS, with degradation rates influenced by factors such as ultrasonic frequency, power density, and water chemistry. nih.govucl.ac.uk The effectiveness of sonolysis has been demonstrated for various perfluorinated carboxylic acids, with degradation rates being dependent on the length of the carbon chain. ucl.ac.uk

Bioremediation

Adsorption Technologies

Adsorption remains a widely used technology for removing PFAS from water. This involves passing contaminated water through a medium that binds the PFAS molecules.

Granular Activated Carbon (GAC): GAC is a common adsorbent for longer-chain PFAS. cswab.org However, its effectiveness for shorter-chain and more mobile ether-PFAS can be limited. tetratech.com

Ion Exchange (IX) Resins: Anion exchange resins have shown high efficiency in removing a broad range of PFAS, including negatively charged ether acids like GenX, from water. tetratech.com These resins can be regenerated, but this process creates a concentrated waste brine that requires further treatment or disposal. battelle.org

Innovative Adsorbents: Research is ongoing to develop new adsorbent materials with higher affinity and capacity for a wider range of PFAS, including ether-PFAS.

Phytoremediation

Phytoremediation is an emerging area of research for PFAS, which involves using plants to take up contaminants from soil and water. nih.gov Studies have begun to explore the uptake and bioaccumulation of ether-PFAS in various plant species, which could offer a low-cost, in-situ remediation strategy for contaminated sites. nih.gov

Performance of Selected Emerging Remediation Technologies for PFAS

| Technology | Target PFAS | Removal/Degradation Efficiency | Reference |

| Sonochemical Degradation | Perfluorobutanoic acid (PFBA) | 83% degradation in 8 hours | ucl.ac.uk |

| Sonochemical Degradation | Perfluorohexanoic acid (PFHxA) | 94% degradation in 8 hours | ucl.ac.uk |

| Sonochemical Degradation | Other C9-C14 PFCAs, PFOS | >97% degradation in 8 hours | ucl.ac.uk |

| Electrochemical Oxidation | PFOA and PFOS | Up to 60% removal in 100 days by Acidimicrobium sp. | slu.se |

| Anaerobic Bioremediation | PFOA and PFOS | Up to 60% removal in 100 days by Acidimicrobium sp. | slu.se |

Research Gaps and Future Directions in Perfluoro 4 Methoxybutanoic Acid Studies

Comprehensive Environmental Mapping and Source Identification

A fundamental research gap is the lack of comprehensive environmental mapping for perfluoro(4-methoxybutanoic) acid. While it has been detected in specific matrices like wastewater and even commercial beverages, the full extent of its distribution in the environment is unknown glpbio.comcaymanchem.comacs.org. Future research must focus on systematic monitoring to create a detailed map of its presence in various environmental compartments.

Key Research Directions:

Broad-Scale Environmental Monitoring: Systematic sampling and analysis of soil, surface water, groundwater, sediment, and air are needed to determine the global and regional distribution of this compound.

Source Tracking: Identifying and quantifying the primary industrial and commercial sources of this specific compound is crucial. This includes investigating its use in manufacturing processes and its presence in consumer products.

Wastewater and Biosolids: Given its detection in wastewater, further investigation into its prevalence in municipal and industrial wastewater treatment plant influents, effluents, and resulting biosolids is necessary to understand its fate and potential for re-entry into the environment through land application nccoast.org.

Advanced Understanding of Transformation Pathways and Metabolites

The transformation of PFAS precursors into terminal acids like perfluoroalkyl carboxylic acids (PFCAs) is a known environmental process battelle.orgresearchgate.net. However, the specific transformation pathways and potential metabolites of this compound are not well understood. Research into its biotic and abiotic degradation is essential for a complete environmental risk assessment.

Future Research Focus:

Biotransformation Studies: Investigating the potential for microbial degradation of this compound in different environmental conditions (e.g., aerobic and anaerobic) is needed to identify potential breakdown products and degradation rates. Studies on other PFAS have shown that biotransformation can create an ongoing source of terminal PFAAs battelle.orgresearchgate.net.

Abiotic Degradation: Research should explore the potential for abiotic transformation through processes such as hydrolysis, photolysis, and advanced oxidation processes. Studies on PFOS have identified multiple byproducts from photoelectrochemical degradation, suggesting complex transformation pathways nih.gov.

Metabolite Identification: A critical area for future study is the identification of metabolites formed in biological systems. Understanding how this compound is metabolized in organisms is key to assessing its toxicological profile and bioaccumulation potential. Research on other PFAS has identified various metabolites, including lipids and xenobiotics nih.govepa.gov.

Development of Novel and More Efficient Analytical Techniques

Accurate detection and quantification are fundamental to studying the environmental fate of any chemical. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for PFAS analysis, challenges remain, especially for emerging and short-chain compounds chromatographyonline.commdpi.com.

Priorities for Analytical Method Development:

Increased Sensitivity and Selectivity: There is a need for analytical methods with lower detection limits to quantify this compound at environmentally relevant concentrations in complex matrices.

Overcoming Matrix Interference: The presence of co-contaminants and natural organic matter can significantly affect the accuracy of PFAS analysis itrcweb.org. Method development should focus on minimizing these matrix effects. For some short-chain PFAS, chemical interferences in quantitative ion channels have been observed, necessitating adjustments to analytical methods nih.gov.

Field-Deployable Techniques: The development of rapid, cost-effective, and field-ready analytical techniques would enable more efficient site characterization and monitoring efforts mdpi.com.

Efficacy Assessment of Remediation Technologies for Specific Perfluoroalkyl Ether Carboxylic Acids

Various remediation technologies have been developed for PFAS-contaminated water and soil, including sorption using granular activated carbon (GAC) and ion exchange (IX) resins, as well as destructive technologies itrcweb.orgclu-in.org. However, the effectiveness of these technologies can vary significantly depending on the specific PFAS compound, particularly for shorter-chain and more mobile substances battelle.org.

Future Research on Remediation:

Technology Performance Evaluation: The efficacy of existing and emerging remediation technologies must be systematically evaluated for the removal of this compound from water and soil. This includes technologies like reverse osmosis, nanofiltration, foam fractionation, and advanced oxidation processes battelle.orgclu-in.org.

Sorbent Media Optimization: Research is needed to develop and optimize novel sorbent materials that have a high affinity and capacity for perfluoroalkyl ether carboxylic acids like this compound battelle.org.

Destructive Technology Assessment: The effectiveness of destructive technologies, such as electrochemical oxidation and sonolysis, in completely mineralizing this compound needs to be thoroughly investigated to ensure no harmful byproducts are formed battelle.orgitrcweb.org.

Predictive Modeling for Environmental Fate and Transport

Predictive models are essential tools for understanding and forecasting the long-range transport and environmental fate of persistent chemicals ramboll.com. While fate and transport models have been developed for legacy PFAS like PFOA, such models are lacking for this compound nih.gov.

Directions for Predictive Modeling:

Physicochemical Property Determination: Accurate experimental data on the key physicochemical properties of this compound (e.g., water solubility, vapor pressure, partitioning coefficients) are required as inputs for fate and transport models. These properties strongly influence partitioning and transformation processes ny.govitrcweb.org.

Model Development and Validation: Developing and validating environmental fate and transport models specifically for this compound will allow for the prediction of its movement through various environmental media and its potential to reach sensitive receptors ramboll.comnih.gov.

Interfacial Behavior: The tendency of PFAS to accumulate at air-water interfaces is a critical process that can affect their transport in unsaturated soils and other environmental systems nccoast.org. This behavior should be incorporated into predictive models for a more accurate representation of its environmental fate.

Q & A

Q. Q1. What are the validated analytical methods for detecting and quantifying PFMOBA in environmental and biological matrices?

PFMOBA analysis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key challenges include minimizing background contamination and addressing matrix effects. For instance, branched isomers of PFMOBA (if present) require high-resolution separation columns (e.g., C18 with ion-pairing agents) to resolve structural analogs. Surrogate standards like ¹³C-labeled PFMOBA (if available) or structurally similar perfluorinated acids (e.g., ¹³C-PFOA) are recommended for recovery corrections . Detection limits for PFMOBA in water matrices are typically sub-ng/L using solid-phase extraction (SPE) pre-concentration, while biological tissues may require QuEChERS or alkaline digestion for extraction .

Q. Q2. How does the chemical structure of PFMOBA influence its environmental persistence compared to other perfluoroalkyl substances (PFAS)?

PFMOBA (C5HF9O3) contains a methoxy group (-OCH3) and a perfluorinated butanoic acid chain. The ether oxygen in the methoxy group may enhance solubility in water compared to fully fluorinated analogs like PFOA (C8HF15O2), potentially altering its environmental partitioning. However, the strong C-F bonds and terminal carboxylic acid group suggest resistance to hydrolysis and microbial degradation, similar to legacy PFAS . Computational modeling (e.g., EPI Suite) predicts a half-life >1 year in water, but experimental validation is needed .

Advanced Research Questions

Q. Q3. What are the mechanistic pathways for PFMOBA bioaccumulation in aquatic organisms, and how do they differ from shorter-chain PFAS?

PFMOBA’s bioaccumulation likely involves protein-binding interactions, particularly with liver fatty acid-binding proteins (L-FABP), due to its amphiphilic structure. In zebrafish models, carboxylate PFAS with ≥6 perfluorinated carbons show higher bioaccumulation factors (BAFs), but the methoxy group in PFMOBA may reduce binding affinity compared to linear PFOA. Advanced studies should combine in vitro assays (e.g., fluorescence displacement with 1-anilinonaphthalene-8-sulfonic acid) and in vivo exposure experiments to quantify tissue-specific distribution .

Q. Q4. What catalytic or redox-mediated strategies are effective for PFMOBA degradation in engineered water treatment systems?

PFMOBA’s degradation requires breaking C-F bonds, which are highly stable. Advanced oxidation processes (AOPs) like UV/sulfate radical systems or plasma electrolytic oxidation show promise. For example, a study using boron-doped diamond electrodes achieved >90% defluorination of PFOA at 10 mA/cm², but PFMOBA’s methoxy group may necessitate tailored catalysts (e.g., Fe-doped TiO2) to target ether linkages. Sonolysis combined with persulfate activation is another avenue, though reaction kinetics must be compared to legacy PFAS .

Q. Q5. How does PFMOBA interact with human serum albumin (HSA), and what are the implications for toxicokinetics?

Molecular docking simulations reveal that PFMOBA’s carboxylic acid group binds to HSA’s Sudlow Site II (subdomain IIIA), similar to PFOA. However, the methoxy group may sterically hinder binding, reducing association constants (Ka). Isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy can quantify binding affinity and conformational changes in HSA. Lower Ka values for PFMOBA compared to PFOA could translate to shorter elimination half-lives in mammals, but in vivo validation is critical .

Methodological Guidance

Q. Q6. What quality control measures are essential for ensuring reproducibility in PFMOBA toxicity studies?

- Blanks: Include procedural blanks with every batch to monitor laboratory contamination.

- Matrix spikes: Spike samples with isotopically labeled PFMOBA (e.g., ¹³C4-PFMOBA) to correct for recovery losses.

- Cross-validation: Use multiple detection methods (e.g., LC-MS/MS and TOF-MS) to confirm identity in complex matrices.

- Positive controls: Include legacy PFAS (e.g., PFOS) with known toxicity endpoints as benchmarks .

Q. Q7. How can computational tools predict PFMOBA’s environmental fate and toxicity in the absence of experimental data?

- QSAR models: Use tools like OPERA or TEST to estimate biodegradation half-lives and acute toxicity (e.g., LC50 for Daphnia magna).

- Molecular dynamics (MD): Simulate interactions with lipid bilayers or transport proteins to infer bioaccumulation potential.

- ToxPi prioritization: Integrate persistence, bioaccumulation, and toxicity (PBT) scores to rank PFMOBA against other emerging PFAS .

Data Contradictions and Research Gaps

Q. Q8. Why do some studies report negligible PFMOBA levels in environmental samples despite its predicted persistence?

Potential explanations include:

- Analytical limitations: Low sensitivity of older LC-MS methods without SPE pre-concentration.

- Source specificity: PFMOBA may be a byproduct of specific industrial processes (e.g., fluoropolymer manufacturing) not yet surveyed.

- Degradation intermediates: Transformation products (e.g., perfluoro(4-methoxybutanol)) may go undetected due to lack of reference standards .